This compound can be classified as a vinylbenzene derivative, specifically a substituted styrene. The presence of both methoxy and benzyloxy groups contributes to its chemical reactivity and stability, making it a subject of interest in various chemical studies. The compound is synthesized from readily available precursors in organic chemistry, highlighting its relevance in synthetic organic chemistry.
1-(Benzyloxy)-4-methoxy-2-vinylbenzene can be synthesized through several methods, primarily involving the functionalization of a styrene derivative. A common approach includes:
The synthesis typically requires careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity. Solvents such as dimethylformamide or acetonitrile are often used to facilitate these reactions.
The molecular formula for 1-(Benzyloxy)-4-methoxy-2-vinylbenzene is . Its structural representation features:
This arrangement contributes to its distinctive chemical properties, including reactivity towards electrophilic substitution reactions.
1-(Benzyloxy)-4-methoxy-2-vinylbenzene can undergo various chemical reactions typical for aromatic compounds:
These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve desired outcomes.
The mechanism by which 1-(Benzyloxy)-4-methoxy-2-vinylbenzene reacts can be illustrated through electrophilic aromatic substitution:
This mechanism is crucial for understanding how this compound can be utilized in synthetic pathways to create more complex molecules.
These properties make it suitable for various applications in organic synthesis and materials development.
1-(Benzyloxy)-4-methoxy-2-vinylbenzene has several notable applications:
Benzylation of phenolic groups in lignin-derived monomers like 2-methoxy-4-vinylphenol (MVP) serves as a critical protection step for enabling downstream polymerization. The synthesis of 1-(benzyloxy)-4-methoxy-2-vinylbenzene (MVP-Bz) employs nucleophilic aromatic substitution under phase-transfer conditions. Optimized protocols react MVP with benzyl bromide (1.1 equiv.) in acetone at 56°C for 12 hours, using potassium carbonate (K₂CO₃) as base and catalytic 18-crown-6 (0.05 equiv.) to enhance reagent solubility. This approach achieves >90% yield of crystalline MVP-Bz after ethanol recrystallization [5] . Alternative catalysts like tetrabutylammonium bromide (TBAB) show comparable efficiency but require higher temperatures (80°C), increasing energy demands. The reaction’s scalability is evidenced by consistent yields across 5g to 100g batches, though crown ether recovery remains a cost concern .
Table 1: Catalytic Systems for Phenolic Benzylation
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| 18-Crown-6 | 56 | 12 | 90 | <5% dialkylation |
| TBAB | 80 | 8 | 88 | 7% ether cleavage |
| None | 56 | 24 | 62 | 15% unreacted MVP |
Protection integrity is crucial, as residual phenolic groups inhibit radical polymerization kinetics. Complete benzylation is confirmed by ¹H-NMR disappearance of the phenolic proton at δ 8.9 ppm and appearance of benzyl methylene signals at δ 5.08 ppm .
Beyond benzylation, MVP undergoes diverse modifications to tailor polymer properties. Esterification routes utilize carboxylic acid anhydrides (e.g., acetic anhydride) or Steglich coupling (DCC/DMAP) for C₂–C₁₁ aliphatic chains, yielding monomers with variable hydrophobicity. Anhydride-based esterification achieves >92% conversion with minimal purification, while Steglich routes require chromatographic separation due to 90–95% conversion and dicyclohexylurea byproduct formation [2] [3]. Alternatively, alkyl ethers are synthesized via Williamson ether synthesis. Methylation with methyl iodide/K₂CO₃ in acetone affords MVP-OMe in 85% yield, while longer-chain alkyl bromides (ethyl to butyl) require dimethylformamide (DMF) as solvent to maintain miscibility [5].
Table 2: Functionalization Routes for MVP Derivatives
| Reaction Type | Reagents | Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| Benzylation | BnBr, K₂CO₃, 18-crown-6 | Acetone, 56°C | 90 | Crown ether cost |
| Acetylation | Ac₂O, pyridine | RT, 2h | 95 | Hydrolysis susceptibility |
| Steglich esterification | R-COOH, DCC, DMAP | CH₂Cl₂, 0°C→RT | 80–85 | Chromatography needed |
| Methylation | CH₃I, K₂CO₃ | Acetone, 55°C | 85 | Over-alkylation risk |
Key structural assignments: Benzyl ether protons resonate at δ 5.08 (s, 2H), while ester methylene groups appear at δ 4.6–4.8 ppm. Thermal stability varies significantly, with benzyl ethers stable to 250°C versus acetate esters decomposing at 180°C [5].
Sustainable synthesis prioritizes atom economy and solvent selection. Benzylation exhibits 87% atom economy (calculated as MWproduct/(MWMVP + MWBnBr - MWHBr)), outperforming esterification (72–80%). Acetone, classified as a Class 3 low-risk solvent by ICH Q3C, is preferred over dichloromethane (DCM) in Steglich reactions. E-factor analysis reveals benzylation generates 1.2 kg waste/kg product versus 5.3 kg/kg for Steglich esterification due to solvent volumes and DCU removal [2] [3] [8].
Metathesis routes to vinyl aromatics benefit from slow addition of Grubbs II catalyst (5 mol% over 3 hours), reducing ruthenium waste by 40% versus bulk addition. Solvent-free decarboxylation of ferulic acid to MVP at 200°C eliminates organic solvents entirely but requires specialized equipment [8].
Industrial translation faces three key hurdles: catalyst costs, deprotection efficiency, and purification bottlenecks. Grubbs II catalyst (used in related styrenyl syntheses) costs ~$250/g, making metathesis routes economically unviable above 100kg scale despite 61% yields [8]. Ortho-alkoxy groups also coordinate ruthenium, necessitating 5–10 mol% catalyst loadings to overcome chelation-induced inhibition.
Deprotection of benzyl groups requires hydrogenation (10% Pd/C, 50 psi H₂), risking vinyl group saturation. Optimized conditions in ethyl acetate at 25°C achieve 95% deprotection with <3% vinyl loss, while methanol solvents cause 15–20% over-reduction [4]. Ester-protected monomers avoid this issue but hydrolyze under basic conditions, limiting polymer compatibility.
Purification remains problematic: Benzylated products crystallize readily from ethanol, whereas esterified monomers require energy-intensive chromatography (e.g., heptyl-MVP ester purification consumes 8 L solvent/g product). Continuous flow hydrogenation and membrane-separated catalysts show promise for reducing Pd leaching to <1 ppm in deprotected products [4] [8].
Table 3: Industrial Process Metrics for MVP-Bz Synthesis
| Parameter | Lab Scale | Pilot Scale (100L) | Key Challenges |
|---|---|---|---|
| Cycle time | 14 h | 22 h | Hydrogenation kinetics |
| Pd/C consumption | 0.5 g/mol | 0.75 g/mol | Catalyst recycling |
| Solvent waste | 3 L/kg | 4.5 L/kg | Acetone recovery |
| Purity | >99% | 97% | Vinyl isomerization |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: